

Check Availability & Pricing

## **Discovery and history of Antide (Iturelix)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Antide  |           |  |  |
| Cat. No.:            | B053475 | Get Quote |  |  |

An In-depth Technical Guide to the Discovery and History of Antide (Iturelix)

Audience: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Antide, also known as Iturelix, is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its development in the late 1980s marked a significant advancement over previous GnRH antagonists by demonstrating high potency and a greatly improved safety profile, particularly with regard to histamine release. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical investigation of Antide, culminating in its eventual discontinuation. Quantitative data is summarized, key experimental methodologies are detailed, and logical workflows are visualized to offer a complete history for drug development professionals.

## **Discovery and Historical Context**

The development of GnRH antagonists began shortly after the characterization of GnRH in the 1970s. The therapeutic goal was to achieve rapid and reversible suppression of gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) without the initial "flare-up" effect seen with GnRH agonists. However, first and second-generation antagonists were hampered by significant side effects, primarily dose-limiting anaphylactoid reactions caused by histamine release from mast cells[1].

Antide was developed as a "third-generation" antagonist to overcome this critical limitation. Synthesized as a decapeptide ([N-Ac-D-Nal(2)1,D-Phe(pCl)2,D-Pal(3)3,Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH2]), its specific amino acid substitutions were designed to maintain high binding affinity to the GnRH receptor while minimizing the properties that trigger mast cell degranulation[2]. This rational design approach resulted in a compound with potent antiovulatory activity and negligible histamine-releasing properties, positioning it as a promising candidate for clinical evaluation[2].

## **Mechanism of Action**

Antide functions as a pure, competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on pituitary gonadotrope cells[3][4].

- Competitive Binding: Antide directly competes with endogenous GnRH for binding to the GnRH receptor[3].
- Inhibition of Signaling Cascade: Upon binding, **Antide** does not activate the receptor. Instead, it prevents GnRH from initiating the downstream signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, which are crucial steps for the synthesis and secretion of LH and FSH[4].
- Suppression of Gonadotropins: By blocking this cascade, **Antide** causes a rapid, dose-dependent decrease in the secretion of LH and FSH, leading to a subsequent reduction in gonadal steroid production (e.g., testosterone and estrogen)[3][5].

Check Availability & Pricing

# Pitutary Gonadotrope Cell Generates DAG Activates Phospholipase C Generates Activates Protein Kinase C Generates Activates Protein Kinase C Stimulates Frodein Kinase C Frodein Kin

Click to download full resolution via product page

Caption: Competitive antagonism of the GnRH receptor by Antide.

## **Preclinical Development**

Preclinical studies were designed to characterize Antide's binding affinity, in vivo efficacy, duration of action, and safety profile.

## **Experimental Protocols**

Receptor Binding Assay (In Vitro)

- Objective: To determine the binding affinity of Antide for the rat pituitary GnRH receptor.
- · Methodology:
  - Membrane Preparation: Anterior pituitaries were collected from adult female rats and homogenized. Cell membranes were isolated by centrifugation.
  - Competitive Binding: A constant concentration of a radiolabeled GnRH agonist (e.g., [1251]-Buserelin) was incubated with the pituitary membranes.
  - o Incubation: Increasing concentrations of unlabeled Antide were added to the mixture to compete for receptor binding sites.
  - Separation: After reaching equilibrium, the membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.
  - $\circ\;$  Quantification: The radioactivity retained on the filters was measured using a gamma counter.
  - Analysis: Data were used to calculate the IC<sub>50</sub> value (the concentration of **Antide** required to inhibit 50% of the specific binding of the radioligand).

Antiovulatory Activity Assay (In Vivo)

- Objective: To assess the efficacy of Antide in preventing ovulation in rats.
- Methodology:
  - $\circ\;$  Animal Model: Regularly cycling adult female rats were used.
  - $\circ \ \ \text{Dosing: Rats were administered a single subcutaneous injection of \textbf{Antide} \ \text{at various doses on the morning of proestrus.}$
  - $\circ~$  Endpoint: The following day (estrus), the fallopian tubes were examined for the presence of ova.
  - Analysis: The percentage of rats in which ovulation was blocked was determined for each dose level to calculate the ED<sub>100</sub> (the effective dose to block ovulation in 100% of animals).



## **Summary of Preclinical Data**

| Parameter                                        | Species/Model                  | Result                                            | Reference |
|--------------------------------------------------|--------------------------------|---------------------------------------------------|-----------|
| GnRH-Stimulated LH Secretion (ED <sub>50</sub> ) | Rat Pituitary Cells (in vitro) | ~10 <sup>-10</sup> M (after 48h preincubation)    | [3]       |
| Antiovulatory Activity (ED100)                   | Rat (in vivo, s.c.)            | 1.0 μ g/rat                                       | [2]       |
| Duration of Action                               | Rat (in vivo)                  | Significant LH suppression >44 hrs post-injection | [2]       |
| Oral Antiovulatory Activity (ED100)              | Rat (in vivo, oral)            | 1200 μ g/rat                                      | [2]       |
| Histamine Release                                | N/A                            | Negligible                                        | [2]       |

```
digraph "Preclinical_Development_Workflow" {
graph [fontname="Arial", fontsize=12, label="Preclinical Evaluation Workflow for Antide", labelloc=t];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
A[label="Synthesis & Purification\nof Antide Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="In Vitro Characterization", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Receptor Binding Assays\n(Affinity - IC50)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Cell-Based Functional Assays\n(LH/FSH Secretion - ED50)", fillcolor="#FBBC05", fontcolor="#202124"]
E [label="Mast Cell Histamine\nRelease Assays", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="In Vivo Animal Studies", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Efficacy Models\n(Antiovulatory Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Pharmacokinetic (PK)\n& Duration of Action", fillcolor="#34A853", fontcolor="#FFFFFF"];
I[label="Safety & Toxicology\nStudies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
J [label="Candidate for\nClinical Development", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A \rightarrow B;
B -> {C, D, E} [penwidth=1.0];
{C, D, E} -> F [label="Favorable Profile"];
F -> {G, H, I} [penwidth=1.0];
{G, H, I} -> J [label="Good Efficacy & Safety"];
}
```

Caption: The logical workflow of **Antide**'s preclinical evaluation.

## **Clinical Development**

Antide (Iturelix) entered clinical trials for indications where hormonal suppression is beneficial, such as female infertility (specifically for controlled ovarian hyperstimulation in IVF protocols), endometriosis, and prostate cancer[4][6]. Development was ultimately discontinued in 2004 during Phase II trials for female infertility[4][6].

## **Experimental Protocols (Representative)**

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

- Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of Antide.
- Design: A randomized, single-blind, placebo-controlled, dose-escalation study.



Check Availability & Pricing

- · Methodology:
  - Subjects: Healthy male or postmenopausal female volunteers.
  - · Administration: Subjects would receive a single subcutaneous injection of Antide at a specific dose level or a matching placebo.
  - PK Sampling: Blood samples would be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to
    determine plasma concentrations of Antide.
  - PD Sampling: Blood samples would also be analyzed for LH, FSH, and testosterone/estradiol to measure the extent and duration of hormonal suppression.
  - · Safety Monitoring: Included continuous monitoring of vital signs, ECGs, local injection site reactions, and adverse event reporting.

Phase II: Efficacy in Controlled Ovarian Hyperstimulation (IVF)

- . Objective: To determine the efficacy of Antide in preventing a premature LH surge in patients undergoing ovarian stimulation for IVF.
- Design: A multicenter, randomized, active-comparator controlled trial.
- · Methodology:
  - o Patient Population: Women undergoing IVF treatment.
  - o Ovarian Stimulation: Patients would begin daily injections of a gonadotropin (e.g., recombinant FSH) to stimulate follicular growth[7].
  - Antagonist Administration: Once the lead follicle reached a predetermined size (e.g., ≥14 mm), patients would be randomized to receive daily subcutaneous injections of Antide (e.g., 0.25 mg) to prevent a premature LH surge[8][9].
  - Monitoring: Follicular development would be monitored via transvaginal ultrasound and serum estradiol levels.
  - Triggering Ovulation: When follicles reached maturity, a final injection of human chorionic gonadotropin (hCG) would be administered to trigger oocyte maturation. Antide would be discontinued at this point.
  - Primary Endpoint: The incidence of a premature LH surge (defined as LH > 10 IU/L before hCG administration).
  - Secondary Endpoints: Number of oocytes retrieved, fertilization rates, and clinical pregnancy rates.

## **Summary of Clinical Findings and Status**

While specific quantitative data from **Antide**'s clinical trials are not widely published, its development trajectory was similar to other GnRH antagonists like Ganirelix and Cetrorelix. These compounds effectively suppress LH and prevent premature ovulation in IVF cycles[10]. **Antide** was reported to be in Phase II trials for female infertility before its development was discontinued by Ortho-McNeil in November 2004[4][6]. The precise reasons for discontinuation are not publicly detailed but can often be related to strategic business decisions, emerging competition, or subtle findings in efficacy o safety when compared to other available or upcoming treatments.





Click to download full resolution via product page

Caption: The clinical development pathway of Antide (Iturelix).

## Conclusion

Antide (Iturelix) was a rationally designed, third-generation GnRH antagonist that successfully addressed the primary safety concern of histamine release that plagued its predecessors. Preclinical data confirmed its high potency and favorable safety profile. Although it progressed into Phase II clinical trials for female infertility, its development was ultimately halted. The history of **Antide** serves as a valuable case study in the iterative process of drug design, demonstrating the successful optimization of a peptide therapeutic to improve its safety profile and highlighting the complex factors that influence the progression of a drug candidate through clinical development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antide and related antagonists of luteinizing hormone release with long action and oral activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy PMC [pmc.ncbi.nlm.nih.gov]



Check Availability & Pricing

- 5. Antide (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 6. Iturelix AdisInsight [adisinsight.springer.com]
- 7. fertilityiq.com [fertilityiq.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. IVF Medication and Protocols [dallasfertility.com]
- 10. carecard.com [carecard.com]
- To cite this document: BenchChem. [Discovery and history of Antide (Iturelix)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053475#discovery-and-history-of-antide-iturelix]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com